![molecular formula C9H13N3O6 B1679906 Pyrazofurin CAS No. 30868-30-5](/img/structure/B1679906.png)
Pyrazofurin
Overview
Description
Synthesis Analysis
Pyrazofurin has been synthesized from ribosyl β-keto acid derivatives, which can be readily prepared by Wittig reaction of the protected D-ribose with phosphoranes . A novel route of synthesis involves photochemical substitution of a diazopyrazole .Molecular Structure Analysis
This compound is a C-nucleoside antibiotic, one in which the ribose joins the base-ring carbon instead of a base-ring nitrogen . Its IUPAC name is 3-[(2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-5-carboxamide .Chemical Reactions Analysis
The key step in the synthesis of this compound involves the photochemical substitution of a diazopyrazole . The reaction of 2,3-O-isopropylidene-5-O-trityl-α- and -β-D-ribose with 3-ethoxycarbonyl-2-oxo-propylidenetriphenylphosphorane has also been reported .Physical And Chemical Properties Analysis
The molecular formula of this compound is C9H13N3O6 and its molar mass is 259.218 g·mol−1 .Scientific Research Applications
Biochemistry and Biological Effects
Pyrazofurin, a biologically active C-nucleoside, is noted for its pharmacological activity that justifies its consideration as a clinical candidate. Initially isolated from Streptomyces candidus, it stands out among other naturally occurring C-nucleosides for its pharmacological potential (Gutowski et al., 1975).
Inhibition of Purine and Pyrimidine Biosynthesis
This compound has been identified as an inhibitor of pyrimidine biosynthesis and is being tested as an anticancer agent. It shows unique ability to inhibit the de novo biosynthesis of both purine and pyrimidine nucleotides, suggesting its potential in cancer treatment (Worzalla & Sweeney, 1980).
Enhancement of Antitumor Activity
This compound has been shown to enhance the antitumor activity of 5-azacytidine in leukemia cells. It leads to rapid accumulation of 5-azacytidine and enhances its killing effect, making it a potential sequential drug combination for leukemia treatment (Cadman et al., 1978).
Biosynthesis from Glutamate
The biosynthesis of the pyrazole ring of this compound from glutamate has been studied, highlighting the biochemical pathways involved in its production. This research provides insight into the natural production process of this compound (Suhadolnik & Reichenbach, 1981).
Synthesis and Antimetabolite Properties
Pyrazole nucleosides like this compound exhibit various biological activities, including antiviral properties against DNA viruses. The synthesis approaches and structure-activity relationships of these compounds have been explored, providing a framework for developing new drugs based on this compound's structure (Elgemeie et al., 2005).
Inhibition of Cell Replication and DNA Synthesis
This compound inhibits the replication of various cell lines by blocking the de novo synthesis of pyrimidine nucleosides. This inhibition is a key aspect of its potential as an anticancer agent (Plagemann & Behrens, 1976).
Dual Effects on Pyrimidine and Purine Biosynthesis
Studies show that this compound affects both pyrimidine and purine biosynthesis pathways, demonstrating its complex impact on cellular metabolism, which could be leveraged in cancertherapy and other medical applications (Sant et al., 1989).
Antitumor Activity In Vitro
Research on the cytokinetic and lethal effects of this compound in vitro has provided insights into its mode of action against cancer cells. This includes the observation that cytotoxicity is more related to the duration of exposure than to the dose, indicating a potential strategy for clinical application (Hill & Whelan, 1980).
Clinical, Biological, and Biochemical Effects
The conversion of this compound to phosphorylated derivatives in sensitive and resistant tumors has been studied, offering insights into its mechanism of action and potential resistance factors in clinical settings (Cadman, Dix & Handschumacher, 1978).
Pharmacological Properties of Pyrazole Derivatives
Pyrazole and its derivatives, including this compound, have been identified as pharmacologically significant, possessing diverse therapeutic activities. These findings underscore the broad potential of this compound in various medical applications (Karrouchi et al., 2018).
Uridine and Cytidine Metabolism
The impact of this compound on uridine and cytidine metabolism has been investigated, particularly in the context of pyrimidine synthesis inhibition. This research provides a foundation for understanding how this compound affects cellular nucleotide pools, relevant for its use in cancer therapy (Cadman & Benz, 1980).
Antiviral Efficacy Against RNA Viruses
This compound has shown significant in vitro inhibition of RNA viruses, including Rift Valley fever and Lassa virus, suggesting its potential as an antiviral agent. However, its efficacy in vivo has varied, indicating the need for further research in this area (Canonico, Jahrling & Pannier, 1982).
Pyrazole as an Anticancer Tool
The use of pyrazole scaffold in the development of anticancer agents, including this compound, has been explored. This research highlights the significance of pyrazole derivatives in cancer treatment and the potential for novel therapeutic strategies (Kumar et al., 2013).
Mechanism of Action
Target of Action
Pyrazofurin, also known as Pirazofurin, is a C-nucleoside antibiotic . Its primary target is the enzyme orotidine 5’-monophosphate (OMP) decarboxylase . This enzyme plays a crucial role in the pyrimidine biosynthesis pathway , which is conserved in all living organisms and is necessary to maintain cellular fundamental functions, such as DNA and RNA biosynthesis .
Mode of Action
This compound acts as a competitive inhibitor of OMP decarboxylase . It interferes with the conversion of orotidine 5’-monophosphate to uridine 5’-monophosphate, resulting in marked reductions of intracellular levels of uridine triphosphate and cytidine 5’-triphosphate .
Biochemical Pathways
The inhibition of OMP decarboxylase by this compound affects the pyrimidine biosynthesis pathway . This pathway can be produced through de novo synthesis pathway taking amino acids as substrates or salvage pathway by uptake of the circulating pyrimidines in the bloodstream . The disruption of this pathway by this compound can lead to dysfunction of pyrimidine metabolism, which is closely related to cancer progression .
Pharmacokinetics
It is known that this compound is rapidly phosphorylated to a mixture of mono-, di-, and triphosphates, with the higher phosphorylated forms predominating . The initial phosphorylation of this compound appears to occur via adenosine kinase . More research is needed to fully understand the ADME properties of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its inhibition of OMP decarboxylase. This results in a significant reduction in the levels of uridine triphosphate and cytidine 5’-triphosphate . These triphosphate ribonucleotides are known inhibitors of uridine-cytidine kinase . Therefore, the inhibition of these nucleotides by this compound can lead to more rapid accumulation of other drugs into, and enhanced killing of, rapidly dividing leukemia cells .
Action Environment
It is known that this compound was isolated from the fermentation filtrate of streptomyces candidus , suggesting that the production and activity of this compound may be influenced by the conditions of the microbial environment
Safety and Hazards
Future Directions
Pyrazofurin continues to be the subject of ongoing research as a potential drug of last resort, or a template for improved synthetic derivatives . Recent studies have also suggested that pyrimidine inhibitors, like this compound, could be used in combination with nucleoside analogues as a promising strategy against SARS-CoV-2 .
properties
IUPAC Name |
3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O6/c10-9(17)4-6(15)3(11-12-4)8-7(16)5(14)2(1-13)18-8/h2,5,7-8,13-16H,1H2,(H2,10,17)(H,11,12)/t2-,5-,7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XESARGFCSKSFID-FLLFQEBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)C2=NNC(=C2O)C(=O)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)C2=NNC(=C2O)C(=O)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901028098 | |
Record name | Pyrazofurin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901028098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
30868-30-5 | |
Record name | Pyrazofurin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30868-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazofurin [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030868305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazofurin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901028098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PYRAZOFURIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B15044GQZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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